Pentyl hexanoate addresses volatility and flammability issues of lighter esters in high-temperature processing. This C11 ester provides precise evaporation control and thermal safety.
Pentyl hexanoate (CAS 540-07-8), also known as amyl caproate, is a medium-chain aliphatic ester (C11H22O2) widely utilized as a precision flavoring agent, fragrance component, and emerging bio-based industrial solvent. Characterized by a boiling point of 226 °C and a flash point of 88 °C, it offers a highly stable, low-volatility profile compared to lighter ester classes [1]. Its strong lipophilicity (LogP ~4.43) and specific viscosity-modifying properties make it a valuable procurement target for long-lasting formulations, environmentally friendly coatings, and advanced biolubricant blends where phase stability and controlled evaporation are critical [2].
Substituting pentyl hexanoate with lighter, more common analogs like ethyl hexanoate or isoamyl acetate compromises formulation stability and safety due to drastic differences in volatility and thermal behavior [1]. Ethyl hexanoate evaporates significantly faster and possesses a much lower flash point, posing flammability risks in industrial handling and causing premature scent or flavor loss in consumer products. Conversely, heavier esters like hexyl hexanoate alter the organoleptic profile and increase viscosity beyond target specifications. Procurement must specify pentyl hexanoate to maintain the exact evaporation rate, lipophilic partitioning, and thermal safety margins required for high-performance applications [2].
In industrial solvent and formulation applications, thermal stability is paramount. Pentyl hexanoate exhibits a boiling point of 226 °C and a closed-cup flash point of 88 °C. In direct comparison, the commonly substituted ethyl hexanoate has a boiling point of ~168 °C and a flash point of ~49 °C[1]. This significant thermal advantage allows pentyl hexanoate to be processed at higher temperatures without rapid volatilization or crossing hazardous flammability thresholds.
| Evidence Dimension | Flash Point and Boiling Point |
| Target Compound Data | Flash Point: 88 °C; Boiling Point: 226 °C |
| Comparator Or Baseline | Ethyl hexanoate (Flash Point: ~49 °C; Boiling Point: ~168 °C) |
| Quantified Difference | 39 °C higher flash point and 58 °C higher boiling point. |
| Conditions | Standard atmospheric pressure, closed-cup flash point testing. |
The higher flash point significantly reduces flammability hazards during bulk manufacturing and provides a slower, controlled evaporation rate in paints, coatings, and fragrances.
The carbon chain length of pentyl hexanoate (C11) imparts strong lipophilic characteristics, yielding an octanol-water partition coefficient (LogP) of 4.43. By contrast, the shorter-chain ethyl hexanoate (C8) has a LogP of approximately 2.83 [1]. This 1.6 log-unit difference means pentyl hexanoate is over 30 times more hydrophobic, drastically reducing its solubility in aqueous phases (10.87 mg/L at 25 °C) [2].
| Evidence Dimension | Octanol-Water Partition Coefficient (LogP) |
| Target Compound Data | LogP = 4.43 |
| Comparator Or Baseline | Ethyl hexanoate (LogP ~ 2.83) |
| Quantified Difference | 1.6 log-unit increase in lipophilicity. |
| Conditions | Calculated/experimental Log Kow at 25 °C. |
Superior lipophilicity ensures better retention in oil-based matrices, lipid formulations, and bio-lubricant base stocks without leaching into aqueous phases.
Pentyl hexanoate provides a distinct sweet-sharp, pineapple and cognac-like profile with a taste threshold of 20 ppm. Unlike isoamyl acetate, which acts as a highly volatile top note (pure banana, BP 142 °C), pentyl hexanoate functions as a stable middle-to-base note [1]. Its lower vapor pressure (0.0972 mm Hg at 25 °C) compared to ethyl hexanoate ensures that the fruity aroma persists through thermal processing steps like baking or extrusion, where lighter esters are entirely flashed off [2].
| Evidence Dimension | Vapor Pressure and Organoleptic Retention |
| Target Compound Data | Vapor Pressure: 0.0972 mm Hg (Base/middle note retention) |
| Comparator Or Baseline | Isoamyl acetate / Ethyl hexanoate (High vapor pressure, top note flash-off) |
| Quantified Difference | Significantly lower vapor pressure resulting in extended thermal survivability. |
| Conditions | Sensory evaluation in thermally processed food matrices and fragrance formulations. |
It is essential for formulators needing a sustained tropical fruit profile that survives thermal processing and extended shelf life in consumer goods.
Due to its low volatility and high boiling point (226 °C), pentyl hexanoate is the preferred choice for baked goods, hard candies, and extended-wear perfumes. It survives thermal processing steps that would normally flash off lighter esters like ethyl hexanoate, providing a stable, long-lasting pineapple and cognac-like middle note [1].
Pentyl hexanoate functions as an excellent high-flash-point (88 °C) organic solvent in the formulation of nitro lacquers, acrylic paints, and printing inks. It is utilized to precisely adjust the viscosity, drying speed, and leveling of films, leaving no residual odors after volatilization while maintaining a safer manufacturing environment compared to highly flammable short-chain acetates [2].
Leveraging its C11 ester structure and high lipophilicity (LogP 4.43), pentyl hexanoate is increasingly utilized as a bio-based additive. It strikes an optimal balance between low-temperature fluidity and wear-reduction (lubricity), outperforming shorter-chain esters in viscosity index while resisting the crystallization issues common in longer C16+ fatty acid esters [2].
Irritant